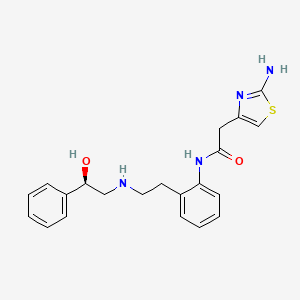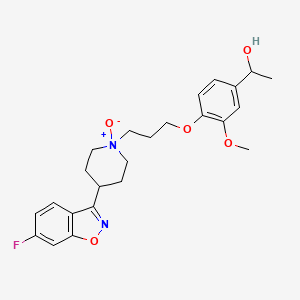
Hydroxy Iloperidone N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy Iloperidone N-Oxide is a chemical compound with the molecular formula C24H29FN2O5 and a molecular weight of 444.496 g/mol . It is a derivative of Iloperidone, an atypical antipsychotic used to treat schizophrenia . The compound is characterized by the presence of a hydroxy group and an N-oxide functional group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy Iloperidone N-Oxide typically involves the oxidation of Iloperidone. Common oxidizing agents used for this purpose include sodium percarbonate, sodium perborate, and urea-hydrogen peroxide adduct (UHP) . These reagents facilitate the formation of the N-oxide group under mild reaction conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors, such as packed-bed microreactors with titanium silicalite (TS-1) and hydrogen peroxide in methanol, has been reported to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions: Hydroxy Iloperidone N-Oxide undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Conversion back to Iloperidone or other reduced forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Sodium percarbonate, sodium perborate, UHP.
Reduction: Catalytic hydrogenation or chemical reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Higher oxidation state derivatives.
Reduction: Iloperidone and other reduced forms.
Substitution: Derivatives with substituted functional groups.
Applications De Recherche Scientifique
Hydroxy Iloperidone N-Oxide has diverse applications in scientific research:
Chemistry: Used as a reference material for analytical methods, including high-resolution mass spectrometry.
Biology: Studied for its metabolic pathways and interactions with biological systems.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mécanisme D'action
The mechanism of action of Hydroxy Iloperidone N-Oxide is related to its parent compound, Iloperidone. It primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors . This antagonism helps in modulating neurotransmitter activity, which is crucial for its therapeutic effects in treating schizophrenia and other psychiatric disorders .
Comparaison Avec Des Composés Similaires
Iloperidone: The parent compound, used as an antipsychotic.
Hydroxy Iloperidone: A major metabolite of Iloperidone with pharmacological activity.
Other N-Oxides: Compounds with similar N-oxide functional groups used in various chemical and pharmaceutical applications.
Uniqueness: Hydroxy Iloperidone N-Oxide is unique due to its specific combination of hydroxy and N-oxide functional groups, which confer distinct chemical and pharmacological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.
Propriétés
Formule moléculaire |
C24H29FN2O5 |
|---|---|
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]propoxy]-3-methoxyphenyl]ethanol |
InChI |
InChI=1S/C24H29FN2O5/c1-16(28)18-4-7-21(23(14-18)30-2)31-13-3-10-27(29)11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)32-26-24/h4-7,14-17,28H,3,8-13H2,1-2H3 |
Clé InChI |
YGRSHQHJWCMQDK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=C(C=C1)OCCC[N+]2(CCC(CC2)C3=NOC4=C3C=CC(=C4)F)[O-])OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


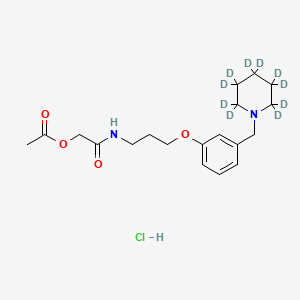


![1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(octahydro-2-oxo-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-3-quinolinecarboxylic Acid](/img/structure/B13433569.png)
![2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetic acid](/img/structure/B13433570.png)
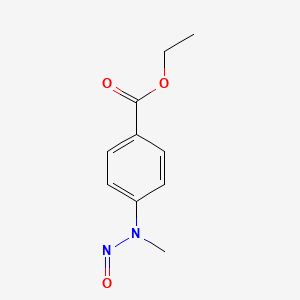

![3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13433596.png)
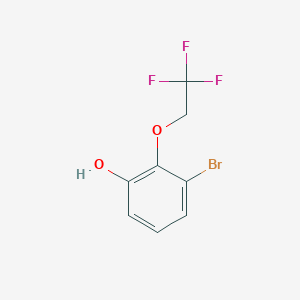
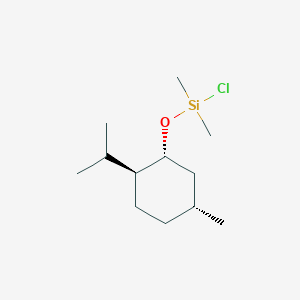
![(2S)-2-amino-5-[[4-oxo-5-[(2S,3R)-2,3,4-trihydroxybutyl]imidazolidin-2-ylidene]amino]pentanoic acid](/img/structure/B13433613.png)
